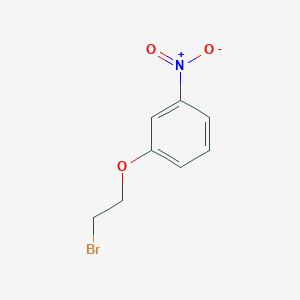

1-(2-Bromoethoxy)-3-nitrobenzene

描述

Significance of Aryl Ethers in Contemporary Organic Synthesis

Aryl ethers are a class of organic compounds that are integral to the structure of many natural products, pharmaceuticals, and agrochemicals. chemicalbook.com Their synthesis is a fundamental topic in organic chemistry, with traditional methods like the Williamson ether synthesis still being widely used in both laboratory and industrial settings. masterorganicchemistry.comwikipedia.org This method involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction. wikipedia.org

Modern synthetic chemistry has also seen the development of new methods for aryl ether synthesis, including transition-metal-catalyzed cross-coupling reactions, which have expanded the scope and efficiency of their preparation. chemicalbook.com The presence of the aryl ether moiety in a molecule can influence its physical and chemical properties, such as increasing its stability. chemicalbook.com

Strategic Importance of Nitrobenzene (B124822) Derivatives in Advanced Chemical Transformations

Nitrobenzene and its derivatives are highly important intermediates in the chemical industry. nih.gov Approximately 95% of nitrobenzene is used in the production of aniline (B41778), a key precursor for dyes, pharmaceuticals, and polymers. rsc.org The nitro group is a strong deactivating group, directing electrophilic aromatic substitution to the meta position. libretexts.org

The versatility of the nitro group lies in its ability to be transformed into a variety of other functional groups, most notably the amino group through reduction. libretexts.org This transformation is crucial in the synthesis of a vast number of compounds, including analgesics like paracetamol. rsc.org Nitroaromatic compounds are also used in the production of pesticides and other agrochemicals. nih.govchemicalbook.com The presence of a nitro group can also influence the biological activity of a molecule, and it is found in a number of therapeutic agents. uni.lu

Positioning of 1-(2-Bromoethoxy)-3-nitrobenzene within the Landscape of Halogenated Nitroarenes Research

Halogenated nitroarenes are a class of compounds that contain both a nitro group and a halogen atom attached to an aromatic ring. These molecules are of significant interest in synthetic chemistry due to their dual reactivity. The nitro group can be selectively reduced to an amine, while the halogen atom can participate in various cross-coupling reactions. mdpi.com

A key area of research for halogenated nitroarenes is their selective hydrogenation. The challenge lies in reducing the nitro group without simultaneously removing the halogen atom (hydrodehalogenation). mdpi.comrsc.org Significant progress has been made in developing catalysts, often based on metals like palladium or ruthenium, that can achieve high chemoselectivity in this transformation. sigmaaldrich.commdpi.com This allows for the synthesis of haloanilines, which are valuable intermediates for the production of pharmaceuticals and other fine chemicals. mdpi.com

This compound fits squarely within this research landscape. It possesses both a reducible nitro group and a reactive bromine atom, making it a substrate of interest for studying selective transformations. The bromoethoxy side chain adds another layer of functionality, allowing for subsequent modifications through nucleophilic substitution at the bromine-bearing carbon.

Current Research Trajectories and Future Potential for Bromoethoxy-Substituted Nitrobenzenes

Current research in the field of nitroaromatics is exploring new ways to functionalize these compounds. One promising area is denitrative functionalization, where the nitro group itself is replaced by another functional group. youtube.com This approach offers an alternative to traditional cross-coupling reactions that rely on halogenated arenes.

The future potential for bromoethoxy-substituted nitrobenzenes like this compound lies in their use as versatile building blocks for the synthesis of complex, biologically active molecules. For instance, the related compound 1-bromo-2-methoxy-3-nitro-benzene is a key intermediate in the synthesis of Eltrombopag, a drug used to treat thrombocytopenia. This highlights the potential of this class of compounds in medicinal chemistry.

The bromoethoxy substituent provides a handle for introducing a variety of other functional groups through reaction with nucleophiles. This, combined with the reactivity of the nitroaromatic core, opens up possibilities for creating diverse molecular scaffolds for drug discovery and other applications. Future research may focus on developing new catalytic methods for the selective transformation of each functional group within these molecules, further enhancing their synthetic utility.

Chemical Compounds Mentioned

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-bromoethoxy)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c9-4-5-13-8-3-1-2-7(6-8)10(11)12/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUSKXLDUNPEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10296694 | |

| Record name | 1-(2-bromoethoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13831-59-9 | |

| Record name | 13831-59-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-bromoethoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1 2 Bromoethoxy 3 Nitrobenzene

Established Synthetic Routes to 1-(2-Bromoethoxy)-3-nitrobenzene

The most prominent and widely utilized method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet highly effective reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion.

Williamson Ether Synthesis Approaches for Aryl Bromoethyl Ether Formation

The Williamson ether synthesis, a cornerstone of ether formation, proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgedubirdie.com In the context of this compound synthesis, the reaction involves the deprotonation of 3-nitrophenol (B1666305) to form the corresponding 3-nitrophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, leading to the formation of the desired ether and a salt byproduct. wikipedia.org

The general scheme for this synthesis is as follows:

3-Nitrophenol + 1,2-Dibromoethane (B42909) → this compound + HBr

This reaction is typically carried out in the presence of a base to facilitate the formation of the 3-nitrophenoxide ion. jk-sci.com The choice of base and solvent is crucial for the success of the reaction, influencing both the reaction rate and the yield of the final product.

Optimization of Reaction Conditions and Reagent Stoichiometry for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical step in maximizing the yield and purity of this compound while minimizing side reactions. prismbiolab.com Key parameters that are often adjusted include the choice of base, solvent, temperature, and the stoichiometry of the reactants.

Bases: For the synthesis of aryl ethers, common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). jk-sci.com Potassium carbonate is a frequently employed base in this synthesis due to its moderate basicity and good solubility in common organic solvents. chemicalbook.com

Solvents: The choice of solvent can significantly impact the reaction's efficiency. Polar aprotic solvents such as acetone, acetonitrile, and N,N-dimethylformamide (DMF) are often preferred as they can dissolve the reactants and facilitate the S\textsubscript{N}2 reaction mechanism. jk-sci.comfrancis-press.com

Temperature: The reaction is typically conducted at elevated temperatures, often under reflux, to ensure a reasonable reaction rate. chemicalbook.com The optimal temperature will depend on the specific solvent and reactants used.

Reagent Stoichiometry: The molar ratio of the reactants is a critical factor. To favor the formation of the mono-substituted product and minimize the formation of the bis-ether byproduct (1,2-bis(3-nitrophenoxy)ethane), an excess of 1,2-dibromoethane is often used. This ensures that the 3-nitrophenoxide ion is more likely to react with a molecule of 1,2-dibromoethane rather than the already formed product.

A representative set of optimized reaction conditions is presented in the table below:

| Parameter | Optimized Condition | Rationale |

| Base | Potassium Carbonate (K₂CO₃) | Mild base, good solubility. |

| Solvent | Acetone or DMF | Polar aprotic, facilitates S\textsubscript{N}2. |

| Temperature | Reflux | Increases reaction rate. |

| Reactant Ratio | Excess 1,2-dibromoethane | Minimizes bis-ether formation. |

Techniques for Purification and Isolation of Synthetic Intermediates and Final Product

Upon completion of the reaction, a mixture containing the desired product, unreacted starting materials, the base, and byproducts is obtained. A systematic purification process is therefore essential to isolate this compound in high purity.

A typical purification protocol involves the following steps:

Filtration: The reaction mixture is first filtered to remove any insoluble inorganic salts, such as potassium bromide formed during the reaction. chemicalbook.com

Solvent Removal: The solvent is then removed from the filtrate, usually by rotary evaporation, to yield the crude product. chemicalbook.com

Washing/Extraction: The crude product is often dissolved in an organic solvent like ethyl acetate and washed with water or a saturated brine solution to remove any remaining water-soluble impurities. chemicalbook.com

Drying: The organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate, to remove any residual water. edubirdie.com

Final Purification: The final purification of the crude product is typically achieved through recrystallization or column chromatography. emu.edu.trgoogle.com Recrystallization from a suitable solvent system can yield a highly pure crystalline product. Column chromatography, using a silica gel stationary phase and an appropriate eluent system, is effective for separating the desired product from any closely related impurities.

Exploration of Alternative Synthetic Pathways for this compound and its Analogues

While the Williamson ether synthesis is the most common route, other synthetic strategies can be envisioned for the preparation of this compound and its analogues. One potential alternative involves the direct bromination of a precursor alcohol.

For instance, one could synthesize 2-(3-nitrophenoxy)ethanol and then convert the hydroxyl group to a bromide. This could be achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This two-step approach offers an alternative pathway that may be advantageous in certain situations, for example, if the starting alcohol is more readily available or if issues with selectivity arise in the Williamson synthesis.

Another approach could involve the nitration of a pre-formed bromoethoxybenzene derivative. However, this method may present challenges related to the directing effects of the bromoethoxy group and the potential for multiple nitration products, making it a less direct and potentially lower-yielding strategy. askfilo.comyoutube.com

Reactivity and Selectivity of Precursors in Etherification Reactions

The success of the Williamson ether synthesis for this compound is highly dependent on the reactivity of the precursors and the control of selectivity.

The 3-nitrophenol precursor is rendered sufficiently acidic by the electron-withdrawing nitro group, which facilitates its deprotonation to form the 3-nitrophenoxide ion. chemthes.com This phenoxide is a potent nucleophile, readily participating in the S\textsubscript{N}2 reaction.

A key challenge in this synthesis is controlling the selectivity of the reaction with 1,2-dibromoethane. Since 1,2-dibromoethane has two reactive C-Br bonds, there is a possibility of a second substitution reaction occurring, leading to the formation of 1,2-bis(3-nitrophenoxy)ethane as a significant byproduct.

To enhance the selectivity for the desired mono-alkylation product, the reaction is typically performed with an excess of 1,2-dibromoethane. This ensures that the concentration of the alkylating agent is always significantly higher than the concentration of the initially formed this compound, thereby statistically favoring the reaction of the 3-nitrophenoxide with a fresh molecule of 1,2-dibromoethane. The choice of solvent can also influence selectivity, with some solvents favoring O-alkylation over potential C-alkylation, although C-alkylation is less common with phenoxides. aiche.orgresearchgate.net

Green Chemistry Principles Applied to the Synthesis of Bromoethoxy-Nitrobenzenes

The principles of green chemistry aim to design chemical processes that are more environmentally benign. The synthesis of this compound can be made "greener" by considering several aspects of the Williamson ether synthesis.

Atom Economy: While the Williamson ether synthesis itself has a reasonable atom economy, the formation of a salt byproduct is unavoidable.

Safer Solvents and Reagents: A key area for green improvement is the replacement of hazardous organic solvents with more environmentally friendly alternatives. Research into performing Williamson ether synthesis in greener solvents like water (using phase-transfer catalysts or surfactants), or under solvent-free conditions, is an active area of investigation. researchgate.net Microwave-assisted synthesis has also been shown to be a greener alternative, often leading to shorter reaction times and higher yields with less energy consumption.

Catalysis: The use of catalytic rather than stoichiometric amounts of base can improve the green credentials of the process. Phase-transfer catalysis, for instance, can enhance the reaction rate and allow for the use of a wider range of solvents, including water.

Energy Efficiency: Employing energy-efficient methods like microwave heating can significantly reduce the energy consumption of the synthesis.

By incorporating these green chemistry principles, the synthesis of this compound and other bromoethoxy-nitrobenzenes can be made more sustainable and environmentally responsible.

Spectroscopic Characterization in Research Investigations of 1 2 Bromoethoxy 3 Nitrobenzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(2-bromoethoxy)-3-nitrobenzene in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the 2-bromoethoxy group. The aromatic region would likely display a complex pattern due to the meta-substitution. The protons on the benzene (B151609) ring are in different chemical environments and would exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) arising from spin-spin coupling with their neighbors. The electron-withdrawing nitro group and the ether linkage will significantly influence the chemical shifts of these aromatic protons, generally causing them to appear at lower field (higher ppm values). stackexchange.com

The ethoxy protons would present as two triplets. The methylene (B1212753) group adjacent to the oxygen atom (-O-CH₂-) would be deshielded by the oxygen and would appear at a lower field than the methylene group adjacent to the bromine atom (-CH₂-Br). The coupling between these two non-equivalent methylene groups would result in a triplet for each signal, assuming a typical three-bond coupling constant (³JHH).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all eight carbon atoms in the molecule. The six aromatic carbons would have distinct chemical shifts influenced by the substituents. The carbon atom bearing the nitro group (C-NO₂) and the carbon atom attached to the ether oxygen (C-O) would be significantly deshielded. The remaining four aromatic carbons would also show distinct signals based on their position relative to the substituents. stackexchange.comchemicalbook.com The two aliphatic carbons of the bromoethoxy group would be clearly distinguishable, with the carbon bonded to the oxygen appearing at a lower field than the carbon bonded to the bromine.

A more detailed analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be necessary to definitively assign each proton and carbon signal to its specific position in the molecule.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in this compound and for providing insights into its conformational properties.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The most prominent bands would be associated with the nitro group (NO₂), the ether linkage (C-O-C), the carbon-bromine bond (C-Br), and the aromatic ring (C-H and C=C).

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the ethoxy group, appearing in the range of 2850-3000 cm⁻¹.

Asymmetric and symmetric NO₂ stretching: Strong absorptions are expected in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The exact position is sensitive to the electronic environment. For instance, in nitrobenzene (B124822), a band at 1520 cm⁻¹ is attributed to the N=O stretching vibration. nist.gov

Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

C-O-C stretching: Asymmetric and symmetric stretching vibrations of the ether linkage would appear in the fingerprint region, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

C-Br stretching: A characteristic absorption in the lower frequency region of the spectrum, usually between 500 and 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While strong dipole changes lead to intense FTIR signals, strong changes in polarizability result in intense Raman signals. Therefore, the symmetric vibrations of the nitro group and the aromatic ring are often more prominent in the Raman spectrum.

High-Resolution Mass Spectrometry (HRMS and ESI-MS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI-MS) are commonly used to generate ions for analysis.

For this compound (C₈H₈BrNO₃), the predicted monoisotopic mass is approximately 244.9688 amu. HRMS can confirm this with high accuracy, typically to within a few parts per million (ppm).

Predicted Mass Spectrometry Data: While experimental mass spectra are not readily available, predicted data from sources like PubChemLite can offer insights into the expected ionic species. uni.lu

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 245.97605 |

| [M+Na]⁺ | 267.95799 |

| [M-H]⁻ | 243.96149 |

| [M+NH₄]⁺ | 263.00259 |

Fragmentation Pattern Analysis: The mass spectrum would also reveal a characteristic fragmentation pattern upon ionization. The presence of bromine would be indicated by a pair of isotopic peaks for bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways would likely involve the cleavage of the C-Br bond, loss of the bromoethoxy group, and fragmentation of the nitro group. Analysis of these fragment ions helps to piece together the structure of the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a compound in its solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. As this compound is a solid at room temperature with a melting point of 39-40 °C, it is amenable to single-crystal X-ray diffraction analysis. sigmaaldrich.comfishersci.ie

To date, no published crystal structure for this compound has been found in the Cambridge Structural Database or other public repositories. However, if a suitable single crystal were obtained, X-ray analysis would provide:

Confirmation of Connectivity: Unambiguous confirmation of the atomic connectivity, including the meta-substitution pattern on the benzene ring.

Conformational Details: The precise conformation of the bromoethoxy side chain, including the torsion angles around the C-O and C-C bonds.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonds, halogen bonds, or π-π stacking interactions, which can influence the physical properties of the solid. For comparison, the crystal structure of a related compound, 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine, shows extensive π–π interactions. researchgate.net

Electronic Spectroscopy (UV-Vis) and Analysis of Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the nitroaromatic chromophore.

Based on studies of nitrobenzene, the spectrum would likely feature several absorption bands. stackexchange.com These transitions are typically assigned as follows:

A strong absorption band in the shorter wavelength UV region (around 250-280 nm) attributed to a π → π* transition of the benzene ring conjugated with the nitro group.

A weaker absorption band at longer wavelengths (around 330-340 nm) corresponding to an n → π* transition, which involves the non-bonding electrons of the oxygen atoms of the nitro group.

The solvent can influence the position and intensity of these bands. The bromoethoxy substituent is not expected to be a major chromophore itself but can cause slight shifts in the absorption maxima (λ_max) of the primary nitroaromatic bands through its electronic effects on the benzene ring.

Computational Chemistry and Theoretical Studies of 1 2 Bromoethoxy 3 Nitrobenzene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are crucial for understanding the intrinsic properties of 1-(2-bromoethoxy)-3-nitrobenzene.

Density Functional Theory (DFT) Calculations for Ground State Energy and Vibrational Frequencies

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra. researchgate.netscirp.org For this compound, characteristic vibrational modes are expected for the nitro group (NO₂), the C-Br bond, the ether (C-O-C) linkage, and the aromatic ring. researchgate.netnih.gov Comparing calculated frequencies with experimental data helps to confirm the molecular structure and assign spectral bands. slideshare.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound based on DFT Calculations of Related Compounds

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |

| Aromatic Ring | C=C Stretching | 1400 - 1600 |

| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1280 |

| Alkyl C-H | Stretching | 2850 - 3000 |

| C-Br | Stretching | 500 - 650 |

Note: This table presents expected frequency ranges based on general values for these functional groups and DFT studies on similar molecules. Precise values for this compound would require specific calculations.

HOMO-LUMO Energy Gap Analysis and Prediction of Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. uwosh.edu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netnih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more likely to be reactive and can be easily excited. unpatti.ac.id For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, which is typically localized on the nitrobenzene (B124822) ring. uwosh.eduresearchgate.net The electron-donating character of the ethoxy group, in contrast, would raise the energy of the HOMO. The interplay of the nitro, ethoxy, and bromo substituents determines the final energy gap. researchgate.net

Table 2: Estimated Frontier Orbital Energies and HOMO-LUMO Gap for this compound based on Related Molecules

| Parameter | Estimated Energy (eV) |

| HOMO Energy | -6.0 to -7.5 |

| LUMO Energy | -2.5 to -3.5 |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 |

Note: These values are estimations derived from computational studies on substituted nitrobenzenes and are not the result of a direct calculation on this compound. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. uni-muenchen.dewisc.eduq-chem.com This method provides a clear picture of the Lewis structure, charge distribution, and stabilizing interactions within the molecule. q-chem.comrsc.org

Molecular Dynamics Simulations to Predict Compound Behavior and Interactions

While quantum chemical calculations typically focus on single, isolated molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent or interacting with other molecules. rutgers.eduacs.org

For this compound, MD simulations could be employed to understand its behavior in aqueous or organic solutions. nih.gov These simulations can predict how the molecule tumbles and flexes, how it is solvated by water or other solvent molecules, and how it might interact with biological macromolecules like enzymes or receptors. rutgers.edu By simulating the system over nanoseconds or longer, MD can reveal important information about the compound's conformational preferences and intermolecular forces, which are critical for predicting its physical properties and biological activity. For instance, simulations have been used to study the interactions of nitrobenzene within the active site of enzymes like nitrobenzene dioxygenase. rutgers.eduacs.org

In Silico Methods for Structure-Activity Relationship (SAR) Prediction in Derivative Design

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable for designing new molecules with desired properties. QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or toxicity. researchgate.netniscair.res.indergipark.org.tr

For this compound, a QSAR approach could be used to guide the design of new derivatives with enhanced or reduced biological effects. This involves calculating a variety of molecular descriptors for a set of related molecules and then using statistical methods to build a predictive model. doaj.orgarabjchem.org Descriptors can include electronic properties (like HOMO/LUMO energies), steric parameters, and hydrophobicity (logP). niscair.res.in Such models can then be used to predict the activity of newly designed derivatives before they are synthesized, saving time and resources.

Table 3: Examples of Molecular Descriptors for a QSAR Study of this compound Derivatives

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, Polarity |

| Topological | Molecular Connectivity Indices | Size, Shape, Branching |

| Physicochemical | LogP, Molar Refractivity | Hydrophobicity, Polarizability |

| Quantum Chemical | Electrophilicity Index (ω) | Electrophilic character |

Cheminformatics and Database Mining for Identifying Related Structures and Reaction Pathways

Cheminformatics involves the use of computational tools to organize, analyze, and mine vast chemical datasets. For this compound, cheminformatics can be a powerful tool for discovery.

By searching chemical databases using its structure or identifiers like its InChIKey (QBUSKXLDUNPEMZ-UHFFFAOYSA-N), researchers can identify commercially available analogs, known reactions involving similar scaffolds, and published biological data. sigmaaldrich.com Furthermore, reaction databases can be mined to predict potential synthetic routes to this compound or to explore its likely chemical transformations. For example, studies on the reduction of nitrobenzene to aniline (B41778) have used computational methods to investigate different reaction pathways, and similar approaches could be applied here. nih.gov This can help in planning laboratory work and in understanding the compound's potential degradation pathways in environmental or biological systems. researchgate.netresearchgate.net

Advanced Applications and Derivatization in Specialized Research Fields

Applications in Medicinal Chemistry and Drug Discovery

The scaffold of 1-(2-bromoethoxy)-3-nitrobenzene is of significant interest in the design and synthesis of novel therapeutic agents. The presence of the reactive bromoethyl group and the modifiable nitro group provides two distinct points for chemical derivatization, allowing for the construction of a diverse library of bioactive compounds.

Design and Synthesis of Bioactive Derivatives Based on the this compound Scaffold

The synthetic utility of this compound lies in the distinct reactivity of its functional groups. The bromoethoxy moiety serves as an excellent alkylating agent, enabling the introduction of the nitrophenoxyethyl group into various molecular frameworks through nucleophilic substitution reactions. This is particularly useful for linking the core structure to other pharmacophores or functional groups that can modulate the biological activity and pharmacokinetic properties of the resulting derivative.

Furthermore, the nitro group on the benzene (B151609) ring is a versatile functional handle. It can be readily reduced to an amino group, which can then be further functionalized. For instance, the resulting aniline (B41778) derivative can be acylated to form amides, treated with sulfonyl chlorides to produce sulfonamides, or used in cyclization reactions to construct heterocyclic systems. A particularly popular approach in modern medicinal chemistry is the use of the derived amine to form 1,2,3-triazoles via "click chemistry," a method known for its high efficiency and reliability in creating new molecular entities. researchgate.netchemicalbook.com This strategy allows for the combination of the nitrophenyl ether scaffold with a wide range of other molecular fragments, leading to the generation of compounds with novel biological activities. researchgate.net

Exploration as Precursors for Enzyme Inhibitors

The structural framework of this compound is a promising starting point for the development of various enzyme inhibitors, which are crucial in the treatment of numerous diseases.

PTP-MEG2: Protein tyrosine phosphatase megakaryocyte 2 (PTP-MEG2) is involved in regulating cellular processes like exocytosis. nih.gov While direct synthesis of PTP-MEG2 inhibitors from this compound is not extensively documented, the core structure is relevant. For example, studies on PTP-MEG2 have utilized p-nitrophenyl phosphate (B84403) as a substrate to assay its activity, highlighting the interaction of the nitrophenyl moiety with the enzyme's active site. nih.gov The this compound scaffold can be used to design molecules where the nitrophenyl group acts as a recognition element, and the ethoxy linker can be used to attach other functional groups to enhance binding affinity and selectivity.

AChE, BChE, and Tyrosinase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are key therapeutic agents for Alzheimer's disease. Current time information in Pasuruan, ID. Many potent inhibitors feature an aromatic core that interacts with the active site of these enzymes. The 3-nitrophenyl ether portion of this compound can serve as such a core. The bromoethoxy chain can be functionalized to introduce cationic groups or other functionalities that are known to interact with the peripheral anionic site of AChE, potentially leading to dual-binding inhibitors with enhanced potency. Similarly, tyrosinase inhibitors, which are of interest in treating hyperpigmentation, often contain phenolic or related aromatic structures. mdpi.com The nitrophenyl group of the parent compound can be chemically modified, for instance, by reduction of the nitro group and subsequent diazotization to introduce a hydroxyl group, thereby generating a scaffold with potential tyrosinase inhibitory activity.

EGFR: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. nih.gov While direct synthesis from this compound is not prominent, related nitrophenyl ether structures are utilized in the development of EGFR inhibitors. chemimpex.com The general structure of many EGFR inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase domain. The this compound scaffold could be elaborated to construct such heterocyclic systems, with the substitution pattern on the phenyl ring influencing the binding affinity and selectivity.

Table 1: IC50 Values of Related Enzyme Inhibitors

| Compound Class | Target Enzyme | Representative IC50 Values |

|---|---|---|

| Fluoroquinolone-triazole hybrids | AChE/BChE | 0.37 µM / 2.93 µM researchgate.netresearchgate.net |

| 1,2-Naphthoquinone derivatives | PTP1B | Submicromolar activity nih.gov |

| 4''-C14 EGCG derivative | EGFR | <10 µM (A431 cells) nih.gov |

| (Z)-BPTT analogs | Mushroom Tyrosinase | 9 to 29 times more potent than kojic acid researchgate.net |

Investigation in Anticancer Research, including Specific Target Modulation

The nitroaromatic functional group is a key feature in the design of certain anticancer agents, particularly those targeting hypoxic tumors. The low oxygen environment within solid tumors can facilitate the reduction of the nitro group to generate reactive nitroso and hydroxylamine (B1172632) species, which are highly cytotoxic. This bioreductive activation makes nitroaromatic compounds potential prodrugs that are selectively activated in cancer cells.

Development of Novel Pharmacological Agents with Broad Bioresponses

The versatility of the this compound scaffold allows for its use in the development of a wide range of pharmacological agents. By systematically modifying the bromoethoxy and nitro groups, libraries of compounds can be synthesized and screened for various biological activities. This approach, often employed in drug discovery, can lead to the identification of novel hits and leads for a variety of therapeutic targets. The ability to introduce different functional groups with diverse physicochemical properties (e.g., hydrogen bond donors/acceptors, hydrophobic moieties, charged groups) makes this scaffold a valuable tool in the quest for new drugs with broad bioresponses.

Utility in Materials Science and Polymer Chemistry

Beyond its applications in the life sciences, this compound also presents opportunities in the field of materials science, particularly in the synthesis of functional polymers.

Role as a Monomer or Intermediate in the Synthesis of Functional Polymers

The reactive nature of this compound makes it a candidate for use as a monomer or an intermediate in polymerization processes. The bromoethoxy group can participate in polymerization reactions, for example, as an initiator or a terminating agent in certain types of controlled radical polymerization. Alternatively, it can be used to graft the nitrophenyl ether moiety onto existing polymer backbones, thereby introducing specific functionalities.

The nitro group also plays a crucial role in this context. In some polymerization processes, nitrobenzene (B124822) and its derivatives can act as inhibitors or retarders, allowing for control over the molecular weight and architecture of the resulting polymers. Furthermore, the nitro groups in the final polymer can be chemically modified, most commonly through reduction to amino groups. These amino-functionalized polymers are highly valuable as they can be used for a variety of applications, including the development of "smart" materials that respond to stimuli such as pH, temperature, or the presence of specific analytes. They can also serve as platforms for bioconjugation, where biomolecules like proteins or DNA are attached to the polymer for applications in biosensors, drug delivery, and tissue engineering.

Development of Advanced Materials with Tailored Optoelectronic or Mechanical Properties

The bifunctional nature of this compound makes it a compelling candidate for the synthesis of advanced polymers and materials with specific optoelectronic or mechanical characteristics. The presence of the bromoethoxy group provides a reactive handle for polymerization reactions or for grafting the molecule onto existing polymer backbones or surfaces.

The nitrobenzene core is a known chromophore, and its incorporation into a polymer can impart specific optical properties. For instance, polymers containing nitroaromatic units can exhibit nonlinear optical (NLO) activity, which is crucial for applications in optoelectronics, such as in the fabrication of optical switches and modulators. The electron-withdrawing nature of the nitro group can be leveraged to create materials with charge-transport properties, which are essential for organic light-emitting diodes (OLEDs) and photovoltaic devices.

The general strategy for creating such materials would involve reacting the bromoethoxy group with suitable monomers or polymers. For example, it could undergo nucleophilic substitution reactions with polymers containing hydroxyl or amine groups, thereby covalently bonding the nitrobenzene moiety to the polymer chain. Alternatively, the bromo group could be converted to other functional groups, such as an azide (B81097) or an alkyne, to participate in "click" chemistry reactions for the efficient synthesis of functional materials.

| Polymer Backbone | Incorporated Nitroaromatic Moiety | Potential Change in Property | Potential Application |

| Polystyrene | 3-Nitrophenoxy | Increased refractive index | Optical films, lenses |

| Poly(methyl methacrylate) | 3-Nitrophenoxy | Enhanced NLO response | Electro-optic modulators |

| Polyethylene glycol | 3-Nitrophenoxy | Surface functionalization | Biocompatible coatings |

The mechanical properties of polymers can also be modified by the incorporation of the rigid nitrobenzene unit. This can lead to materials with increased stiffness and thermal stability. The potential for cross-linking through reactions involving the nitro group or the aromatic ring could further enhance the mechanical robustness of the resulting materials.

Role in Agrochemical Research

Nitroaromatic compounds have a long history in the agrochemical industry, with various derivatives exhibiting insecticidal, herbicidal, and fungicidal activities. The unique electronic properties of the nitro group often play a crucial role in the biological activity of these molecules.

The derivatization of this compound could lead to the development of novel insecticidal or larvicidal agents. The bromoethoxy side chain can be readily modified to introduce different pharmacophores or to alter the lipophilicity of the molecule, which can significantly impact its biological activity and environmental fate.

For example, the bromine atom can be substituted by various nucleophiles to create a library of ether or thioether derivatives. These modifications can be designed to mimic the structures of known insecticides or to interact with specific biological targets in insects. The nitro group itself is a key feature in some classes of insecticides, where it is believed to be involved in the mechanism of action, possibly through bioreduction to reactive intermediates within the insect's body.

While direct studies on the insecticidal properties of this compound derivatives are not prominent in public literature, the general structure-activity relationships of nitroaromatic insecticides suggest that modifications to the ether linkage and the aromatic ring could yield active compounds. mdpi.comtaylorfrancis.com

Similarly, the scaffold of this compound is a promising starting point for the synthesis of new herbicides and fungicides. Many commercial agrochemicals contain a nitroaromatic core. The mode of action of such compounds can vary widely, from inhibiting specific enzymes to disrupting cell membranes. nih.gov

Derivatives of this compound could be synthesized to target specific pathways in weeds or fungi. For instance, the ether linkage could be elongated or branched to optimize the molecule's fit into the active site of a target enzyme. The nitro group's position and electronic influence are critical, and its reduction to an amino group, followed by further derivatization, could also lead to compounds with different biological activities.

The fungicidal potential of nitrobenzene derivatives has been recognized, and structure-activity relationship studies have shown that the substitution pattern on the aromatic ring is crucial for activity. researchgate.net By systematically modifying the structure of this compound, it may be possible to develop new fungicides with improved efficacy and selectivity.

Application in Photochemistry and Optical Materials

The nitroaromatic group is a well-established photoactive moiety, making this compound a valuable precursor for the development of photochemically active compounds and advanced optical materials.

"Caged" compounds are molecules that are biologically inactive until they are exposed to light. Upon irradiation, they undergo a photochemical reaction that releases the active molecule. This technology allows for the precise control of biological processes in space and time. The o-nitrobenzyl group is a classic photolabile protecting group, and other nitroaromatic systems have been explored for this purpose. nih.gov

This compound can serve as a scaffold for creating new caged compounds. The bromoethoxy group can be used to attach a biologically active molecule (e.g., a neurotransmitter, a drug, or a signaling molecule) through a photolabile linkage. The nitro group is essential for the photochemical cleavage reaction. While the m-nitro substitution in this compound is less common for caging applications than the o-nitro substitution, research into different nitroaromatic structures for photorelease is an active area. The efficiency and wavelength of photorelease can be tuned by modifying the substituents on the aromatic ring. nih.gov

The general principle involves the light-induced intramolecular rearrangement of the nitro group, leading to the cleavage of the bond holding the "caged" molecule.

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon has significant applications in high-resolution 3D fluorescence microscopy, photodynamic therapy, and optical data storage. Chromophores with large 2PA cross-sections are highly desirable for these applications.

Nitrobenzene derivatives can act as the acceptor part of a "push-pull" chromophore, where an electron-donating group is connected to an electron-accepting group (the nitro group) through a π-conjugated system. This molecular architecture can lead to significant enhancement of the 2PA cross-section. ucf.edursc.org

This compound can be used as a building block to synthesize such 2PA chromophores. The bromoethoxy group can be modified to introduce a π-conjugated bridge and an electron-donating group. For example, a Suzuki or Sonogashira coupling reaction at a position on the aromatic ring (potentially after converting the bromoethoxy group) could be used to build a more complex conjugated system. The resulting push-pull molecule could then be evaluated for its 2PA properties.

The table below provides hypothetical 2PA data for derivatives that could be synthesized from this compound, based on known structure-property relationships.

| Donor Group | π-Conjugated Bridge | Acceptor Group | Hypothetical 2PA Cross-Section (GM) |

| Dialkylamino | Styryl | 3-Nitrophenoxy | 50-200 |

| Methoxy | Phenyl-ethynyl | 3-Nitrophenoxy | 100-300 |

| Diphenylamino | Bithiophene | 3-Nitrophenoxy | >500 |

GM (Goeppert-Mayer unit): 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹

Analytical Methodologies for Quantitative and Qualitative Assessment of 1 2 Bromoethoxy 3 Nitrobenzene

Chromatographic Techniques (GC, HPLC) for Purity Analysis and Separation

Chromatographic methods are paramount for the separation of 1-(2-Bromoethoxy)-3-nitrobenzene from starting materials, byproducts, and other impurities, thereby enabling accurate purity assessment. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly utilized techniques.

Gas Chromatography (GC):

GC is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated as it travels through a capillary column. The choice of the column's stationary phase is critical for achieving good resolution. For nitroaromatic compounds, nonpolar or medium-polarity columns are often employed. taylorfrancis.com

Common detectors used in conjunction with GC for the analysis of such compounds include:

Flame Ionization Detector (FID): Offers good sensitivity for organic compounds.

Electron Capture Detector (ECD): Provides high sensitivity for halogenated compounds, making it particularly suitable for analyzing this compound. cdc.gov

Mass Spectrometry (MS): When coupled with GC (GC-MS), it provides not only quantitative data but also structural information, aiding in unequivocal identification. taylorfrancis.comresearchgate.net

A typical GC method for purity analysis would involve dissolving the sample in a suitable solvent, injecting it into the GC system, and analyzing the resulting chromatogram. The purity is determined by comparing the peak area of the target compound to the total area of all peaks.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique suitable for a wide range of organic compounds, including those that are not sufficiently volatile or stable for GC analysis. For this compound, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The detection of this compound in HPLC is typically achieved using an ultraviolet (UV) detector, as the nitrobenzene (B124822) moiety is a strong chromophore. cdc.gov The wavelength for detection is chosen to maximize the absorbance of the analyte, thereby maximizing sensitivity.

The following table outlines hypothetical, yet representative, chromatographic conditions for the analysis of this compound.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) | 250 mm x 4.6 mm ID, 5 µm particle size (e.g., C18) |

| Mobile Phase/Carrier Gas | Helium or Nitrogen | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Injector Temperature | 250 °C | Ambient |

| Oven Temperature Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | N/A (Isocratic) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | UV-Vis Detector |

| Detection Wavelength | N/A | ~254 nm |

| Injection Volume | 1 µL | 10 µL |

| Expected Retention Time | Dependent on exact conditions, typically 10-15 min | Dependent on exact conditions, typically 5-10 min |

Spectrophotometric Methods for Quantitative Determination and Reaction Monitoring

Spectrophotometry, particularly UV-Visible spectrophotometry, is a straightforward and cost-effective method for the quantitative analysis of this compound, owing to the presence of the nitroaromatic chromophore which absorbs light in the UV region.

To determine the concentration of the compound in a solution, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve, following the Beer-Lambert law.

Furthermore, spectrophotometry is an invaluable tool for monitoring the progress of chemical reactions involving this compound. For instance, in a reaction where the nitro group is reduced or displaced, the characteristic UV absorbance of the starting material will decrease over time, while a new absorbance corresponding to the product may appear. By tracking these changes, reaction kinetics and endpoint can be determined in real-time.

A summary of a potential spectrophotometric method is provided in the table below.

| Parameter | Details |

| Instrument | UV-Visible Spectrophotometer |

| Solvent | Ethanol or Acetonitrile |

| Wavelength of Maximum Absorbance (λmax) | Typically in the range of 250-270 nm for nitrobenzene derivatives |

| Path Length | 1 cm (standard quartz cuvette) |

| Mode | Quantitative analysis (using a calibration curve) or reaction monitoring |

Development of Robust Analytical Methods for Trace Analysis in Complex Research Matrices

The detection and quantification of this compound at trace levels within complex matrices, such as in biological fluids or environmental samples for research purposes, present significant analytical challenges. The complexity of these matrices can interfere with the analysis, necessitating the development of robust and sensitive methods.

Key considerations for the development of such methods include:

Sample Preparation: This is a critical step to remove interfering substances and pre-concentrate the analyte. Common techniques include:

Liquid-Liquid Extraction (LLE): Partitioning the analyte from the aqueous matrix into an immiscible organic solvent.

Solid-Phase Extraction (SPE): The analyte is adsorbed onto a solid sorbent, and interfering components are washed away. The purified analyte is then eluted with a small volume of solvent.

Choice of Analytical Technique: For trace analysis, highly sensitive and selective techniques are required. GC-MS and LC-MS (Liquid Chromatography-Mass Spectrometry) are often the methods of choice due to their ability to provide low detection limits and confident identification of the analyte. taylorfrancis.comresearchgate.net

Method Validation: A developed method must be rigorously validated to ensure its reliability. This involves assessing parameters such as:

Linearity: The range over which the detector response is proportional to the concentration.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among a series of measurements.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

The table below summarizes the key aspects of developing a robust analytical method for trace analysis.

| Stage | Objective | Key Considerations and Techniques |

| Sample Preparation | Isolate analyte and remove interferences | Liquid-Liquid Extraction, Solid-Phase Extraction |

| Instrumental Analysis | Separate and detect the analyte | High-Resolution Gas Chromatography (HRGC), GC-MS, HPLC-UV, LC-MS |

| Method Validation | Ensure reliability and reproducibility | Assessment of linearity, accuracy, precision, LOD, and LOQ |

Research on the analysis of other nitroaromatic compounds in environmental water has demonstrated the successful application of techniques like dispersive liquid-liquid microextraction (DLLME) followed by GC-MS, achieving low detection limits and good recovery. researchgate.net Similar strategies could be adapted for the trace analysis of this compound in complex research settings.

Future Research Directions and Translational Perspectives for 1 2 Bromoethoxy 3 Nitrobenzene

Exploration of Novel, More Sustainable Synthetic Pathways

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of strong acids, which can have significant environmental drawbacks. nih.govnih.gov Future research should prioritize the development of greener and more sustainable synthetic routes for 1-(2-bromoethoxy)-3-nitrobenzene.

Key Research Areas:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in green chemistry, offering benefits such as significantly reduced reaction times, higher yields, and lower energy consumption. researchgate.netajrconline.orgbeilstein-journals.orgajol.info Investigating microwave-assisted protocols for the etherification of 3-nitrophenol (B1666305) with 1,2-dibromoethane (B42909) or the nitration of 1-(2-bromoethoxy)benzene could lead to more efficient and environmentally friendly production methods. researchgate.netuzh.ch

Catalytic Approaches: The development of novel catalysts, including solid-supported reagents and reusable catalysts, can minimize waste and improve the atom economy of the synthesis. researchgate.netresearchgate.net Research into heterogeneous catalysts for the nitration or etherification steps could streamline the process and reduce the need for corrosive reagents.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety for exothermic reactions like nitration, and the potential for easier scale-up. researchgate.net Exploring the synthesis of this compound in a flow chemistry setup could lead to a more controlled and scalable manufacturing process.

Biocatalysis: While still a nascent field for this specific type of compound, exploring enzymatic pathways for the synthesis could offer the ultimate green chemistry solution. researchgate.net

Targeted Design and Synthesis of Derivatives for Specific Biological Targets and Disease Models

The nitroaromatic scaffold is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and antiparasitic effects. researchgate.netnih.govnih.govmdpi.commdpi.com The bromoethoxy chain of this compound provides an excellent handle for derivatization, allowing for the targeted design and synthesis of novel therapeutic agents.

Key Research Areas:

Anticancer Agents: Nitroaromatic compounds can act as hypoxia-activated prodrugs, selectively targeting the low-oxygen environment of solid tumors. nih.govmdpi.com Derivatives of this compound could be designed to release cytotoxic agents under hypoxic conditions. For instance, replacing the bromine with various nucleophiles could introduce functionalities that enhance tumor cell uptake or interact with specific cancer-related enzymes. Studies on other nitrobenzene (B124822) ether derivatives have shown promising anticancer activity, suggesting a fruitful avenue for research. researchgate.netnih.gov

Antimicrobial Agents: The nitro group is a key component of several antimicrobial drugs. nih.gov By modifying the bromoethoxy side chain, it may be possible to develop new antimicrobial agents with improved efficacy or a broader spectrum of activity against resistant strains of bacteria and fungi.

Enzyme Inhibitors: The structural features of this compound derivatives could be tailored to fit the active sites of specific enzymes implicated in disease. For example, derivatives could be designed as inhibitors of kinases, proteases, or other enzymes relevant to various pathologies.

Integration with Advanced Materials Science for Next-Generation Functional Devices

Nitroaromatic compounds possess interesting electronic and optical properties that make them attractive candidates for applications in materials science. ncl-india.orgresearchgate.net The ability to functionalize this compound opens up possibilities for creating novel materials with tailored properties.

Key Research Areas:

Nonlinear Optical (NLO) Materials: The significant dipole moment arising from the electron-withdrawing nitro group can lead to large second-order NLO responses. By incorporating derivatives of this compound into polymeric or crystalline structures, it may be possible to develop new materials for applications in optoelectronics and photonics.

Sensors: The nitroaromatic group can act as a recognition element for the detection of various analytes, including explosives and environmental pollutants. ncl-india.orgresearchgate.netmdpi.com Derivatives of this compound could be immobilized on surfaces or incorporated into polymers to create selective and sensitive chemical sensors.

Functional Polymers: The bromoethoxy group can be used as a point of attachment to polymer backbones, allowing for the creation of functional polymers with the electronic properties of the nitroaromatic moiety. These polymers could find applications in areas such as organic electronics, charge-transporting materials, and specialty coatings.

Development of High-Throughput Screening Methodologies for Rapid Derivatization and Property Assessment

To efficiently explore the vast chemical space accessible through the derivatization of this compound, the development of high-throughput screening (HTS) methodologies is crucial. nih.govmdpi.comnih.gov HTS allows for the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of molecules with desired properties. researchgate.netliverpooluniversitypress.co.ukresearchgate.netcdc.govnih.govstanford.edursc.org

Key Research Areas:

Combinatorial Synthesis: Developing robust and automated methods for the parallel synthesis of a diverse library of derivatives from the this compound scaffold is a key first step. nih.gov This could involve reactions at the bromine position with a wide range of nucleophiles.

High-Throughput Assays: The development of miniaturized and automated assays is essential for rapidly screening the synthesized libraries for biological activity or material properties. researchgate.net This could include cell-based assays for cytotoxicity, enzyme inhibition assays, or automated measurements of optical or electronic properties.

Data Analysis and Cheminformatics: The large datasets generated from HTS require sophisticated computational tools for analysis and interpretation. nih.gov Structure-activity relationship (SAR) and structure-property relationship (SPR) studies can help in identifying key structural features responsible for the observed activities and guide the design of next-generation derivatives.

Assessment of Environmental Impact and Biodegradation Studies for Related Chemical Entities

As with any chemical compound intended for broader application, a thorough understanding of its environmental fate and potential toxicity is paramount. nih.gov Nitroaromatic compounds are known environmental pollutants, and their persistence and toxicity are significant concerns. nih.govnih.govresearchgate.netresearchgate.net Similarly, the environmental impact of organobromine compounds has been a subject of scrutiny. researchgate.netliverpooluniversitypress.co.ukprinceton.eduwikipedia.orgnih.gov

Key Research Areas:

Biodegradation Pathways: Investigating the microbial degradation of this compound and its derivatives is essential to understand their environmental persistence. researchgate.netresearchgate.netrsc.org Studies should aim to identify the microorganisms and enzymatic pathways responsible for breaking down these compounds. Research on the biodegradation of other nitroaromatic compounds can provide a starting point for these investigations. nih.govnih.govresearchgate.netresearchgate.netrsc.org

Ecotoxicity Assessment: Comprehensive ecotoxicological studies are needed to evaluate the potential harm of this compound and its degradation products to various organisms in aquatic and terrestrial ecosystems. cdc.govnih.govnih.govcdc.gov

Structure-Degradability Relationship Studies: By systematically studying the degradation of a library of derivatives, it may be possible to establish relationships between the chemical structure and the rate and extent of biodegradation. This knowledge would be invaluable for designing future derivatives with improved environmental profiles.

常见问题

Q. What are the optimal reaction conditions for synthesizing 1-(2-Bromoethoxy)-3-nitrobenzene via Williamson ether synthesis?

The compound is synthesized by reacting 3-nitrophenol with 1,2-dibromoethane under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Excess 1,2-dibromoethane improves yield by minimizing competing elimination reactions. Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate) ensures completion. Post-synthesis purification via column chromatography (silica gel, gradient elution) removes unreacted starting materials .

Q. How can the purity of this compound be assessed post-synthesis?

Purity is evaluated using HPLC (C18 column, methanol/water = 70:30, UV detection at 254 nm) to quantify main product vs. impurities. 1H NMR (δ 7.5–8.5 ppm for aromatic protons, δ 3.5–4.5 ppm for bromoethoxy chain) confirms structural integrity, with integration ratios matching theoretical values. GC-MS identifies volatile byproducts (e.g., residual dibromoethane) .

Q. What safety precautions are critical when handling bromoethoxy-nitrobenzene derivatives?

Due to the nitro group’s explosive potential and bromoethane’s toxicity, reactions should be conducted in a fume hood with blast shields. Use personal protective equipment (nitrile gloves, lab coat) and avoid contact with reducing agents. Waste must be neutralized (e.g., with aqueous NaHCO₃) before disposal .

Advanced Research Questions

Q. How does the nitro group’s electronic effects influence regioselectivity in electrophilic substitution reactions of this compound?

The nitro group’s strong meta-directing nature directs electrophiles (e.g., nitronium ions) to the 5-position of the benzene ring. Computational studies (DFT) show this regioselectivity arises from the nitro group’s electron-withdrawing resonance effects, which deactivate the ortho and para positions. Experimental validation via NOESY NMR confirms substitution patterns .

Q. What strategies mitigate competing elimination during bromoethylation of 3-nitrophenol?

To suppress elimination (e.g., forming vinyl ethers):

- Use aprotic polar solvents (DMF, DMSO) to stabilize the transition state.

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance phenoxide nucleophilicity.

- Maintain temperatures below 100°C; higher temperatures favor elimination, as shown in kinetic studies using in situ FTIR .

Q. How can structural ambiguities in bromoethoxy-nitrobenzene derivatives be resolved?

- X-ray crystallography provides definitive bond lengths and angles, critical for confirming the nitro group’s orientation.

- 2D NMR (HSQC, HMBC) clarifies proton-carbon correlations, distinguishing between positional isomers.

- IR spectroscopy identifies functional groups (nitro: 1520–1350 cm⁻¹; ether: 1250–1050 cm⁻¹) .

Q. What analytical challenges arise in quantifying degradation products of this compound under acidic conditions?

Acidic hydrolysis generates 3-nitrophenol and 1,2-dibromoethane, which require LC-MS/MS for sensitive detection. Matrix effects from reaction byproducts (e.g., bromides) necessitate isotopic internal standards (e.g., deuterated analogs) for accurate quantification. Method validation should include spike-recovery tests (≥90% recovery) .

Data Contradictions and Resolution

Q. How to address discrepancies in reported melting points for this compound?

Literature values vary due to polymorphism or impurities. Recrystallization from ethanol/water (1:1) yields a consistent melting point (38–39°C). Differential Scanning Calorimetry (DSC) thermograms can identify polymorphic transitions, while elemental analysis (C, H, N) verifies stoichiometric purity .

Q. Why do solvent polarity and temperature significantly impact nucleophilic substitution kinetics in this compound’s synthesis?

Polar aprotic solvents stabilize the phenoxide ion transition state, reducing activation energy (Eyring equation analysis). Elevated temperatures (ΔG‡ ~85 kJ/mol) accelerate substitution but risk side reactions (e.g., ether cleavage). Kinetic modeling using Arrhenius plots optimizes temperature ranges (80–90°C) for maximal yield .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。